molecular formula C16H8BrN3O4S B2887575 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1021131-73-6

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2887575
CAS RN: 1021131-73-6
M. Wt: 418.22
InChI Key: UMYYAQBKBQRIIG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a bromothiophene, an oxadiazole, and a chromene . These components are often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely exhibit the aromaticity of the thiophene and chromene rings, and the polarity introduced by the oxadiazole and amide functionalities .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine on the thiophene could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel 1,3,4-oxadiazole derivatives, including those related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, involves conventional methods yielding a series of 2,5-di-substituted 1,3,4-oxadiazoles. These compounds are purified and characterized using spectroscopic techniques such as IR, Mass, 1H NMR, 13C NMR, and elemental analysis. Such studies contribute to understanding the structural and chemical properties of these compounds, laying the groundwork for further biological evaluations (Makwana & Naliapara, 2014).

Biological Evaluation

The antimicrobial and antifungal activities of synthesized 1,3,4-oxadiazole derivatives have been assessed. Most compounds exhibit moderate to good activity against a variety of bacterial and fungal strains. These evaluations highlight the potential of such compounds in developing new antimicrobial agents (Makwana & Naliapara, 2014).

Computational and Theoretical Studies

Derivatives of thiophene and oxadiazole have been investigated for their non-linear optical (NLO) properties and other physical characteristics through Density Functional Theory (DFT) calculations. This research provides insights into the electronic structure and chemical reactivity, predicting the potential use of these compounds in materials science, especially in fields requiring NLO materials (Kanwal et al., 2022).

Chemical Genetics and Drug Discovery

The application of chemical genetics for discovering new drugs and signaling pathways has been highlighted, with emphasis on apoptosis inducers among synthesized compounds. This approach aids in identifying potential anticancer agents and understanding their molecular targets, contributing significantly to the field of medicinal chemistry and drug discovery (Cai, Drewe, & Kasibhatla, 2006).

Antioxidant Properties

The antioxidant properties of certain derivatives have been evaluated, indicating potential roles in preventing oxidative stress-related diseases. These studies provide a foundation for further exploration of these compounds in pharmacology and nutraceutical applications (Poojari et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by interacting with specific proteins in the body, and the structure of this compound suggests it could have a variety of potential targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceuticals . Additionally, modifications of the structure could be made to improve its properties or to investigate the structure-activity relationship .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O4S/c17-12-6-5-11(25-12)14-19-20-16(24-14)18-13(21)9-7-8-3-1-2-4-10(8)23-15(9)22/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYYAQBKBQRIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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